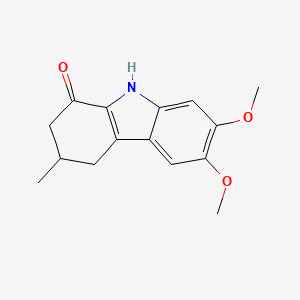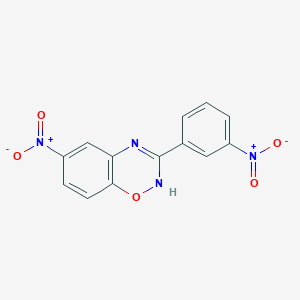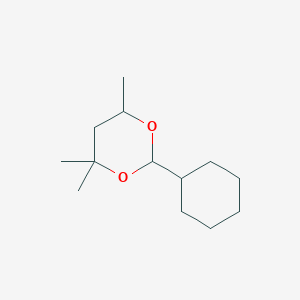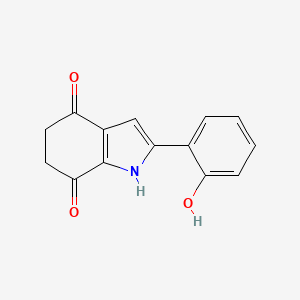
2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione is an organic compound with a unique structure that includes both hydroxyphenyl and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-hydroxyacetophenone with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, the use of green chemistry principles to minimize waste and environmental impact is increasingly being adopted.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The indole ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield dihydroindole derivatives.
Scientific Research Applications
2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the indole moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)benzothiazole
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzimidazole
Uniqueness
2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione is unique due to its specific combination of hydroxyphenyl and indole moieties. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. For example, the presence of the indole ring can enhance its interaction with biological targets, making it a more potent compound in certain applications.
Properties
CAS No. |
61547-13-5 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione |
InChI |
InChI=1S/C14H11NO3/c16-11-4-2-1-3-8(11)10-7-9-12(17)5-6-13(18)14(9)15-10/h1-4,7,15-16H,5-6H2 |
InChI Key |
GXUFOHVOGSJRBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C1=O)C=C(N2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



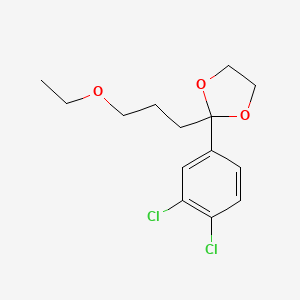
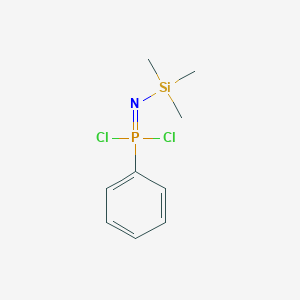
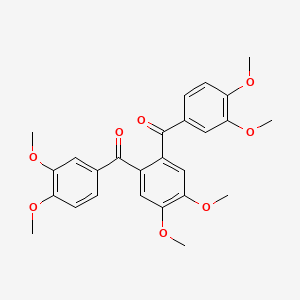
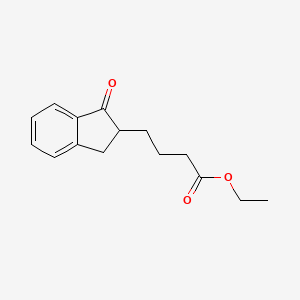
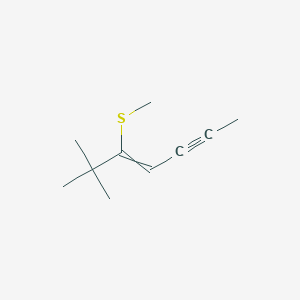
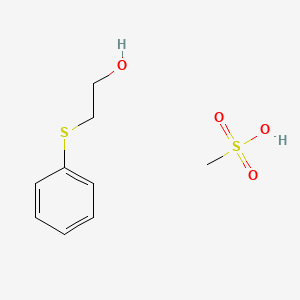
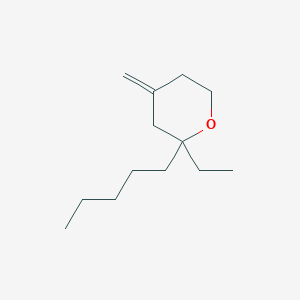
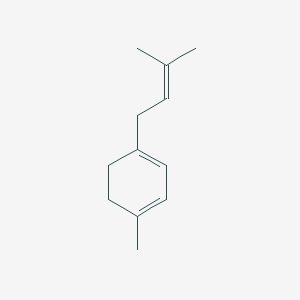
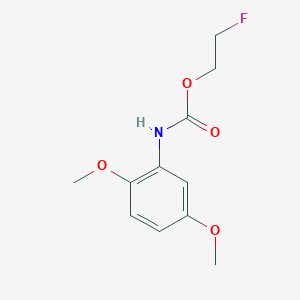
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14564107.png)
